New Methylene Blue N

Vue d'ensemble

Description

New Methylene Blue N (NMBN) is an organic compound of the thiazine class of heterocycles . It is used as a stain and as an antimicrobial agent . It is classified as an azine dye, and the chromophore is a cation . It has been used as a photosensitizer for the photodynamic inactivation of Candida albicans .

Synthesis Analysis

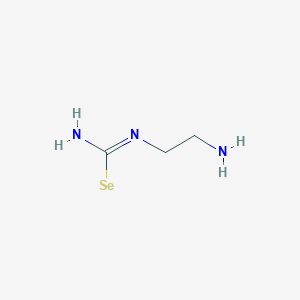

New Methylene Blue N was covalently bonded to graphene oxide (GO) using glutaraldehyde as a crosslinking agent . This was characterized by spectroscopic techniques and electrochemistry .Molecular Structure Analysis

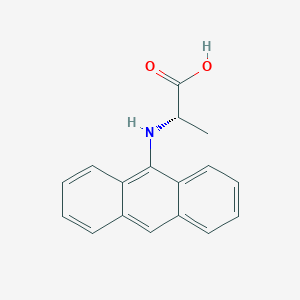

The molecular formula of New Methylene Blue N is C18H22ClN3S . The chromophore is a cation . The dye contains three imine groups with one at the central position in between two rings and the other two are at the side of the ring .Chemical Reactions Analysis

The redox reactions of methylene blue on screen printed electrodes (SPEs) can be measured electrochemically by cyclic voltammetry (CV) and spectroscopically by optical and Raman spectroscopy . The combination of cyclic voltammetry and optical or Raman spectroscopy, known as absorpto- or Raman voltammetry, provides not only electrochemical information about redox reactions at electrodes, but also about changes in the visible and Raman properties of the substances used .Physical And Chemical Properties Analysis

New Methylene Blue N is a dark-brown powder with a molecular weight of 416.05 . It has an absorbance peak at 632 nm . It is soluble in glycerol, water, chloroform, glacial acetic acid, and ethanol .Applications De Recherche Scientifique

Hematology: Reticulocyte Counting

New Methylene Blue N: is extensively used in hematology for the counting of reticulocytes . Reticulocytes are immature red blood cells (erythrocytes) that contain RNA. NMBN binds to the RNA, allowing these cells to be visualized as dark-blue clusters and filaments under a microscope . This is crucial for diagnosing conditions like anemia and monitoring the effectiveness of treatments involving erythropoiesis.

Microbiology: Photodynamic Inactivation

In microbiology, NMBN serves as a photosensitizer for the photodynamic inactivation of microorganisms such as Candida albicans . When exposed to light, NMBN produces reactive oxygen species that are lethal to microbes. This application is particularly promising for treating infections resistant to traditional antimicrobial agents.

Biochemistry: RNA Interaction

NMBN has the ability to bind, neutralize, and crosslink with RNA . This interaction leads to the co-precipitation of ribosomal and residual RNA, which is a valuable technique for isolating RNA from cellular components in biochemical research .

Organic Synthesis: Photocatalysis

NMBN is a versatile dye that can be utilized in organic synthesis as a photocatalyst . It harnesses visible light to initiate chemical reactions, facilitating the construction of carbon-carbon (C–C), carbon-heteroatom (C–X), and heteroatom-heteroatom (X–X) bonds. This application leverages renewable energy sources and offers a greener alternative to traditional synthesis methods.

Histology: Tissue Staining

In histology, NMBN is used as a stain to differentiate cellular components. Its affinity for nucleic acids makes it an excellent choice for highlighting structures within tissues, aiding in the diagnosis and research of various diseases .

Antimicrobial Research: Anti-microbial Agent Potential

NMBN shows promise as an anti-microbial agent . Its ability to generate reactive oxygen species when activated by light makes it a candidate for developing new antimicrobial treatments, especially for drug-resistant strains .

Mécanisme D'action

New Methylene Blue N can bind, neutralize and crosslink with RNA . This causes co-precipitation of ribosomal and residual RNA with the mitochondria and ferritin masses . These events make the living young erythrocytes as microscopically visible, dark-blue clusters and filaments, referred to as reticulum .

Safety and Hazards

New Methylene Blue N may be harmful if ingested . It may cause digestive tract irritation, shock, muscle tremors, convulsions, dysrhythmia, and rapid labored respiration . It may also cause hypocalcemia due to the formation of insoluble calcium oxalate, which can be deposited in the brain and kidney tubules .

Propriétés

IUPAC Name |

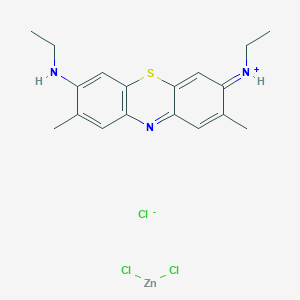

dichlorozinc;ethyl-[7-(ethylamino)-2,8-dimethylphenothiazin-3-ylidene]azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3S.3ClH.Zn/c1-5-19-13-9-17-15(7-11(13)3)21-16-8-12(4)14(20-6-2)10-18(16)22-17;;;;/h7-10,19H,5-6H2,1-4H3;3*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVUYBOFNBJFGV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1C)N=C3C=C(C(=[NH+]CC)C=C3S2)C.[Cl-].Cl[Zn]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22Cl3N3SZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

New Methylene Blue N | |

CAS RN |

6586-05-6 | |

| Record name | 3,7-Bis(ethylamino)-2,8-dimethylphenothiazin-5-ium chloride, compound with zinc chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006586056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7-bis(ethylamino)-2,8-dimethylphenothiazin-5-ium chloride, compound with zinc chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[2-[3-(2-Chlorophenyl)-4-oxo-6-fluoro-3,4-dihydroquinazoline-2-yl]ethenyl]-2-pyridinecarbonitrile](/img/structure/B1258517.png)